![molecular formula C25H24N4 B5693926 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)
2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C25H24N4 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.20009678 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a derivative of the pyrido[1,2-a]benzimidazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a pyrido[1,2-a]benzimidazole core, which is known for its pharmacological significance. The presence of various substituents, such as the piperidine ring and the carbonitrile group, enhances its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyrido[1,2-a]benzimidazole exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds in this class have shown efficacy against various cancer cell lines due to their ability to induce apoptosis and inhibit tumor growth.
- Antimicrobial Properties : Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- DPP-4 Inhibition : Some derivatives are being explored for their potential as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are important in the management of type 2 diabetes mellitus.
Anticancer Activity
A study conducted by Khajuria et al. (2018) examined the anticancer properties of pyrido[1,2-a]benzimidazole derivatives. The findings indicated that these compounds can significantly inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | A549 | 15.3 | Apoptosis induction |
This compound | HeLa | 12.7 | Cell cycle arrest |
Antimicrobial Properties
In a study published in MDPI (2021), several pyrido[1,2-a]benzimidazole derivatives were tested for antimicrobial activity. The results showed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
DPP-4 Inhibition
Recent research highlighted the potential of this compound as a DPP-4 inhibitor. DPP-4 plays a crucial role in glucose metabolism by inactivating incretin hormones. The inhibition of this enzyme can lead to increased insulin levels and improved glycemic control.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Anticancer Effects : In vitro studies revealed that treatment with this compound led to a reduction in tumor size in xenograft models of lung cancer.
- Clinical Trials on DPP-4 Inhibition : Early-phase clinical trials assessing the safety and efficacy of this compound in diabetic patients showed promising results with significant reductions in HbA1c levels.
Properties
IUPAC Name |
2-benzyl-3-methyl-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-18-20(16-19-10-4-2-5-11-19)25(28-14-8-3-9-15-28)29-23-13-7-6-12-22(23)27-24(29)21(18)17-26/h2,4-7,10-13H,3,8-9,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZBDZRCTXQLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5CCCCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.